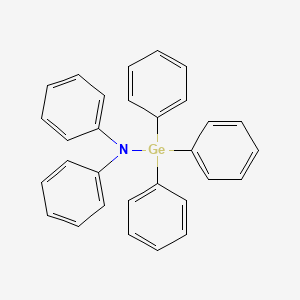
N,N,1,1,1-Pentaphenylgermanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,1,1,1-Pentaphenylgermanamine is an organogermanium compound characterized by the presence of five phenyl groups attached to a germanium atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1,1-Pentaphenylgermanamine typically involves the reaction of germanium tetrachloride with phenyl lithium or phenyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows: [ \text{GeCl}_4 + 5 \text{PhLi} \rightarrow \text{Ge(Ph)}_5 + 4 \text{LiCl} ] where (\text{Ph}) represents a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and stoichiometry, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: N,N,1,1,1-Pentaphenylgermanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of lower oxidation state germanium compounds.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products:
Oxidation: Germanium dioxide (GeO₂).
Reduction: Germanium hydrides (GeH₄).
Substitution: Phenyl-substituted germanium compounds.
科学研究应用
N,N,1,1,1-Pentaphenylgermanamine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
作用机制
The mechanism by which N,N,1,1,1-Pentaphenylgermanamine exerts its effects involves its interaction with molecular targets and pathways. The phenyl groups attached to the germanium atom can participate in π-π interactions with aromatic systems, enhancing the compound’s binding affinity to specific targets. Additionally, the germanium atom can coordinate with various ligands, influencing the compound’s reactivity and stability.
相似化合物的比较
N,N,1,1,1-Pentaphenylsilane: Similar structure but with silicon instead of germanium.
N,N,1,1,1-Pentaphenylstannane: Similar structure but with tin instead of germanium.
N,N,1,1,1-Pentaphenylplumbane: Similar structure but with lead instead of germanium.
Uniqueness: N,N,1,1,1-Pentaphenylgermanamine is unique due to the presence of germanium, which imparts distinct electronic properties compared to its silicon, tin, and lead analogs. Germanium’s position in the periodic table allows for unique bonding characteristics and reactivity, making this compound a valuable compound for various applications.
属性
CAS 编号 |
64653-46-9 |
|---|---|
分子式 |
C30H25GeN |
分子量 |
472.2 g/mol |
IUPAC 名称 |
N-phenyl-N-triphenylgermylaniline |
InChI |
InChI=1S/C30H25GeN/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27,28-20-10-3-11-21-28)32(29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
InChI 键 |
NUOPOIHZHHRTRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[Ge](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



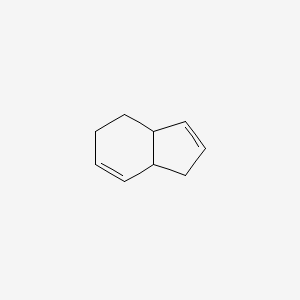
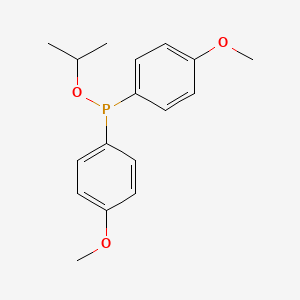
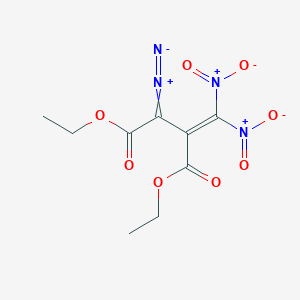
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
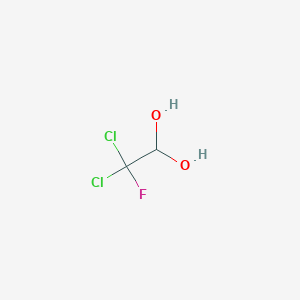
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
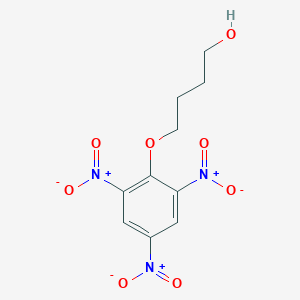
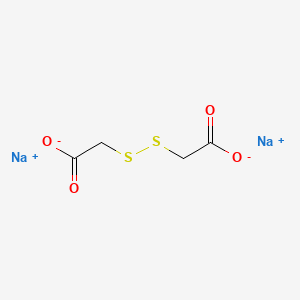

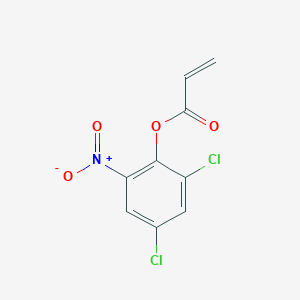
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)

-lambda~5~-phosphane](/img/structure/B14498043.png)
